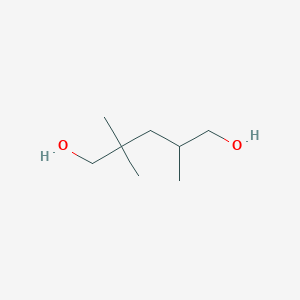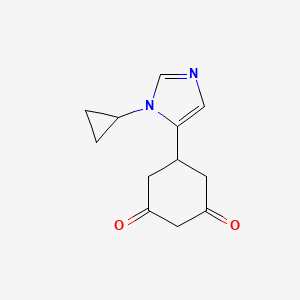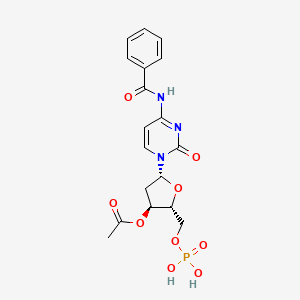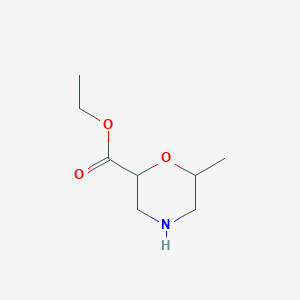
2,2,4-Trimethylpentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethylpentane-1,5-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethylpentane-1,5-diol can be synthesized through the reaction of isobutyryl chloride with ethyl isobutyrate . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes that ensure high yield and purity. The exact methods can vary, but they generally involve the use of advanced chemical reactors and purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,4-Trimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the diol into corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols.
Applications De Recherche Scientifique
2,2,4-Trimethylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,2,4-Trimethylpentane-1,5-diol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl groups play a crucial role in the reactivity of the compound. These groups can participate in hydrogen bonding, nucleophilic substitution, and other chemical processes. The molecular targets and pathways involved vary depending on the specific reaction or application.
Comparaison Avec Des Composés Similaires
- 2,2,4-Trimethylpentane (Isooctane)
- 2,2,4-Trimethyl-1,3-pentanediol
- 2,2,4-Trimethylpentane-1,3-diol
Comparison: 2,2,4-Trimethylpentane-1,5-diol is unique due to its specific structure and the presence of two hydroxyl groups at the 1 and 5 positions. This distinguishes it from other similar compounds, such as 2,2,4-Trimethylpentane, which lacks hydroxyl groups, and 2,2,4-Trimethyl-1,3-pentanediol, which has hydroxyl groups at different positions .
Propriétés
Formule moléculaire |
C8H18O2 |
|---|---|
Poids moléculaire |
146.23 g/mol |
Nom IUPAC |
2,2,4-trimethylpentane-1,5-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)4-8(2,3)6-10/h7,9-10H,4-6H2,1-3H3 |
Clé InChI |
LHOBKFFUEUQRQX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![2-Chloro-6,7-dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B12934787.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)

![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)






![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)

